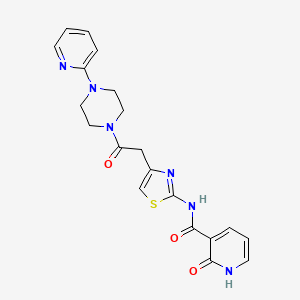![molecular formula C12H16Cl3N3 B2619954 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride CAS No. 2172531-39-2](/img/structure/B2619954.png)
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a 4-chlorophenyl group attached to an imidazole ring, which is further connected to an ethanamine chain
Mecanismo De Acción
Target of Action
The primary target of the compound 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions .
Mode of Action
This compound interacts with the histamine H1 receptor, exhibiting a higher affinity for this receptor than histamine itself . This interaction results in the inhibition of the physiological effects of histamine, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound this compound affects the histaminergic pathway. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thus interrupting the biochemical pathway that leads to allergic reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents histamine from triggering allergic responses at the cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the attachment of the ethanamine chain. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine ethyl ester dihydrochloride: Similar in structure but with different functional groups.
Levocetirizine dihydrochloride: Another related compound with similar pharmacological properties
Uniqueness
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is unique due to its specific imidazole structure and the presence of the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16;;/h1-4,8-9H,5-7,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBPZKCQDBTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619871.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)
![(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2619874.png)
![N-benzyl-3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2619878.png)



![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2619885.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)




